Cas no 61598-69-4 (Propanoic acid,3-[[2-(benzoylamino)-5-chlorophenyl][2-(trifluoromethyl)phenyl]amino]-3-oxo-)

Propanoic acid,3-[[2-(benzoylamino)-5-chlorophenyl][2-(trifluoromethyl)phenyl]amino]-3-oxo- structure
61598-69-4 structure
Product Name:Propanoic acid,3-[[2-(benzoylamino)-5-chlorophenyl][2-(trifluoromethyl)phenyl]amino]-3-oxo-
CAS No:61598-69-4
MF:C10H8BrF3O2
MW:297.068532943726
CID:473414
PubChem ID:24820472
Update Time:2025-04-19

Propanoic acid,3-[[2-(benzoylamino)-5-chlorophenyl][2-(trifluoromethyl)phenyl]amino]-3-oxo- Chemical and Physical Properties

Names and Identifiers

    • Propanoic acid,3-[[2-(benzoylamino)-5-chlorophenyl][2-(trifluoromethyl)phenyl]amino]-3-oxo-
    • 3-[2-Bromo-5-(trifluoromethyl)phenyl]propanoic acid
    • A898093
    • SCHEMBL3681324
    • MFCD09839597
    • EN300-216975
    • CS-0239659
    • Benzenepropanoic acid, 2-bromo-5-(trifluoromethyl)-
    • 2-bromo-5-(trifluoromethyl)benzenepropanoic acid
    • FT-0721312
    • 61598-69-4
    • 3-(2-bromo-5-(trifluoromethyl)phenyl)propanoic acid
    • DTXSID70647527
    • 3-(2-bromo-5-(trifluoromethyl)phenyl)propanoicacid
    • AMY4127
    • AKOS015890934
    • 869725-56-4
    • Inchi: 1S/C10H8BrF3O2/c11-8-3-2-7(10(12,13)14)5-6(8)1-4-9(15)16/h2-3,5H,1,4H2,(H,15,16)
    • InChI Key: XPFCWQNQAZJJIE-UHFFFAOYSA-N
    • SMILES: BrC1=CC=C(C(F)(F)F)C=C1CCC(=O)O

Computed Properties

  • Exact Mass: 476.07518
  • Monoisotopic Mass: 295.96598g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 3
  • Complexity: 255
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.3
  • Topological Polar Surface Area: 37.3Ų

Experimental Properties

  • PSA: 86.71
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